molecular formula C15H15F3N4O3S B279901 N-[4-(aminosulfonyl)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

N-[4-(aminosulfonyl)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B279901
M. Wt: 388.4 g/mol
InChI Key: DQSIHQBFLGFOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, as well as a sulfamoylphenylacetamide moiety. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the pyrazole ring, followed by functional group modifications to introduce the cyclopropyl and trifluoromethyl groups. The final step involves coupling the pyrazole derivative with 4-sulfamoylphenylacetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.

    Substitution: The trifluoromethyl and cyclopropyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological pathways and interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole derivatives: These compounds share the pyrazole core and trifluoromethyl group but differ in other substituents.

    N-(4-sulfamoylphenyl)acetamide derivatives: These compounds have similar sulfamoylphenylacetamide moieties but vary in other structural elements.

Uniqueness

N-[4-(aminosulfonyl)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide stands out due to its combination of a pyrazole ring with cyclopropyl and trifluoromethyl groups, along with the sulfamoylphenylacetamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H15F3N4O3S

Molecular Weight

388.4 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C15H15F3N4O3S/c16-15(17,18)13-7-12(9-1-2-9)22(21-13)8-14(23)20-10-3-5-11(6-4-10)26(19,24)25/h3-7,9H,1-2,8H2,(H,20,23)(H2,19,24,25)

InChI Key

DQSIHQBFLGFOTD-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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